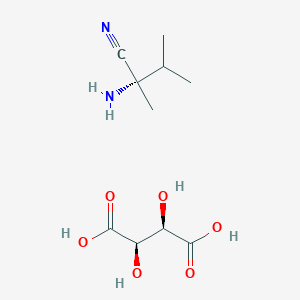

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSQEOQUUVTLMF-XOJLQXRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C#N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compounds (2S)-2-amino-2,3-dimethylbutanenitrile and (2R,3R)-2,3-dihydroxybutanedioic acid are significant in biochemical research due to their diverse biological activities. This article explores their synthesis, biological functions, and relevant case studies.

| Compound Name | Molecular Formula | CAS Number | Molecular Weight |

|---|---|---|---|

| (2S)-2-amino-2,3-dimethylbutanenitrile | C6H12N2 | 13893-53-3 | 112.173 g/mol |

| (2R,3R)-2,3-dihydroxybutanedioic acid | C4H6O6 | 147-94-4 | 134.09 g/mol |

Synthesis

- (2S)-2-amino-2,3-dimethylbutanenitrile is synthesized through the reaction of 2-amino-2,3-dimethylbutanamide with various reagents such as sulfuric acid .

- (2R,3R)-2,3-dihydroxybutanedioic acid , commonly known as tartaric acid, can be derived from natural sources or synthesized through chemical methods involving hydroxylation of butenedioic acid derivatives.

1. (2S)-2-amino-2,3-dimethylbutanenitrile

- Role in Biosynthesis : This compound is utilized by Rhodococcus cyanogenes for the biosynthesis of 2-amino-2,3-dimethylbutyramide, a precursor for imidazoline herbicides .

- Antibacterial Activity : Studies have shown that analogs of this compound exhibit significant antibacterial properties comparable to established antibiotics like ampicillin and streptomycin .

- Toxicity : The compound has been reported to be harmful by inhalation and skin contact, indicating a need for caution in handling .

2. (2R,3R)-2,3-dihydroxybutanedioic acid

- Metabolic Functions : Tartaric acid plays a role in various metabolic pathways and is involved in the regulation of cell signaling .

- Antioxidant Properties : Research indicates that tartaric acid exhibits antioxidant activity, which can protect cells from oxidative stress .

- Potential Therapeutic Uses : Its derivatives are being studied for potential therapeutic applications in metabolic disorders due to their ability to modulate enzymatic activities .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various aminophosphonic acids derived from (2S)-2-amino-2,3-dimethylbutanenitrile against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antioxidant Activity of Tartaric Acid

In a clinical trial involving patients with metabolic syndrome, supplementation with (2R,3R)-tartaric acid resulted in improved biomarkers of oxidative stress. Participants exhibited reduced levels of malondialdehyde and increased antioxidant enzyme activity after six weeks of treatment.

Scientific Research Applications

Synthetic Chemistry Applications

Asymmetric Synthesis

(2S)-2-amino-2,3-dimethylbutanenitrile is often utilized in asymmetric synthesis, particularly in the Strecker synthesis of amino acids. This method involves the reaction of aldehydes or imines with cyanide sources to produce α-amino nitriles, which can be further transformed into amino acids. The compound serves as an intermediate that enhances enantioselectivity in these reactions when used with Lewis acid catalysts .

Catalytic Reactions

Recent studies have demonstrated the use of bifunctional catalysts to promote the asymmetric Strecker reaction involving (2S)-2-amino-2,3-dimethylbutanenitrile. The presence of a fluorenyl group on the nitrogen atom significantly improves reaction yields and enantiomeric excesses, making it a valuable component in synthesizing complex organic molecules .

Pharmaceutical Applications

Drug Development

Both compounds are relevant in drug development due to their structural features that can mimic biological molecules. For instance, (2R,3R)-2,3-dihydroxybutanedioic acid is a key intermediate in synthesizing various pharmaceutical agents, including those targeting metabolic pathways related to diabetes and obesity .

Biological Activity

(2S)-2-amino-2,3-dimethylbutanenitrile has been explored for its potential biological activities. It acts as an intermediate in synthesizing imidazolinone derivatives known for their herbicidal properties. The racemic mixture of its enantiomers has shown efficacy against certain types of weeds, indicating its potential utility as an agrochemical .

Agricultural Applications

Herbicides

The synthesis of imidazolinone compounds from (2S)-2-amino-2,3-dimethylbutanenitrile has led to the development of effective herbicides. These compounds are designed to inhibit specific enzymes in plants, providing a means to control weed populations without harming crops .

Case Study 1: Asymmetric Strecker Synthesis

A study conducted by researchers at Mudanjiang Teachers College demonstrated the successful synthesis of (2S)-2-amino-2,3-dimethylbutanenitrile via a Strecker-type reaction using trimethylsilyl cyanide (TMSCN). The results indicated high enantioselectivity and yield when utilizing a bifunctional catalyst system .

| Reaction Component | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| TMSCN + Imine | 94 | 95 |

| HCN + Imine | 80 | 78 |

Case Study 2: Herbicide Development

Research published in agricultural chemistry journals highlighted the use of (2S)-2-amino-2,3-dimethylbutanenitrile as a precursor for developing new herbicides. Field tests showed that formulations containing this compound effectively reduced weed growth while maintaining crop health .

Comparison with Similar Compounds

(2S)-2-Amino-2,3-dimethylbutanenitrile

This compound is a chiral aminonitrile with the molecular formula C₆H₁₁N₂ and a molecular weight of 111.17 g/mol. It features a nitrile group (-CN) and an amino group (-NH₂) at the stereogenic C2 position, with additional methyl substituents at C2 and C3. Its stereochemistry influences reactivity in synthetic pathways, particularly in the preparation of pharmaceuticals and agrochemicals .

(2R,3R)-2,3-Dihydroxybutanedioic Acid

A stereoisomer of tartaric acid, this compound has the molecular formula C₄H₆O₆ and a molecular weight of 150.09 g/mol . It is optically active, with two hydroxyl groups on adjacent carbons in the (R,R) configuration. It is a key chiral building block in asymmetric synthesis and food chemistry .

Comparison with Similar Compounds

(2S)-2-Amino-2,3-dimethylbutanenitrile vs. Structural Analogs

| Property | (2S)-2-Amino-2,3-dimethylbutanenitrile | 2-Amino-2-methylpropanenitrile | 2-Aminopentanenitrile |

|---|---|---|---|

| Molecular Formula | C₆H₁₁N₂ | C₄H₈N₂ | C₅H₉N₂ |

| Molecular Weight (g/mol) | 111.17 | 84.12 | 95.14 |

| Stereochemistry | Chiral (S-configuration at C2) | Achiral (no stereogenic centers) | Chiral (S/R configurations possible) |

| Reactivity | High nucleophilicity due to amino group | Moderate reactivity | Similar reactivity, longer chain |

| Applications | Pharmaceutical intermediates | Polymer synthesis | Specialty chemical synthesis |

Key Findings :

- The additional methyl group in (2S)-2-amino-2,3-dimethylbutanenitrile enhances steric hindrance compared to simpler aminonitriles, slowing certain nucleophilic reactions .

- Chiral analogs like 2-aminopentanenitrile share similar synthetic utility but differ in solubility due to chain length .

(2R,3R)-2,3-Dihydroxybutanedioic Acid vs. Stereoisomers

| Property | (2R,3R)-2,3-Dihydroxybutanedioic Acid | Meso-(2R,3S)-2,3-Dihydroxybutanedioic Acid | (2S,3S)-2,3-Dihydroxybutanedioic Acid |

|---|---|---|---|

| Stereochemistry | (R,R) enantiomer | Meso compound (R,S) | (S,S) enantiomer |

| Optical Activity | Dextrorotatory (+) | Optically inactive | Levorotatory (-) |

| Melting Point (°C) | 171–174 | 206–208 | 171–174 |

| Solubility (g/100 mL H₂O) | 139 | 125 | 139 |

| Applications | Resolving agent in chiral separations | Industrial acidulant | Mirror-image applications in synthesis |

Key Findings :

- The (R,R) and (S,S) enantiomers are non-superimposable mirror images with identical physical properties except for optical rotation .

- The meso form is a diastereomer with distinct properties, such as higher melting point and lower solubility, due to internal compensation of chirality .

Research Implications

- Synthetic Utility : The stereochemical complexity of (2R,3R)-2,3-dihydroxybutanedioic acid makes it indispensable in asymmetric catalysis, while the nitrile’s steric profile enables selective bond formation in drug design .

- Safety Considerations: (2S)-2-amino-2,3-dimethylbutanenitrile lacks reported sensitization data, necessitating cautious handling .

Data Discrepancies and Limitations

- lists an anomalous molecular formula (C₂₃H₂₇ClN₂O₇S) for (2R,3R)-2,3-dihydroxybutanedioic acid, likely referring to a derivative (e.g., haletazole tartrate) rather than the parent compound. The correct formula is C₄H₆O₆ .

Preparation Methods

Strecker Synthesis

The Strecker reaction enables the direct introduction of an amino group and nitrile functionality into a carbonyl precursor. For 2-amino-2,3-dimethylbutanenitrile, the reaction proceeds via the following steps:

Reaction Mechanism :

-

Aldehyde Formation : 2,3-dimethylbutyraldehyde is generated through oxidation of 2,3-dimethyl-1-butanol.

-

Cyanide Addition : The aldehyde reacts with ammonium chloride and sodium cyanide in aqueous ethanol, forming the α-aminonitrile intermediate.

-

Workup : Acidic hydrolysis followed by neutralization isolates the racemic nitrile.

Conditions :

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 0–5°C (to minimize side reactions)

-

Yield : 68–72% (crude), improving to 85% after purification via vacuum distillation.

Limitations :

-

Requires strict control of pH to avoid decomposition.

-

Generates stoichiometric amounts of ammonium salts, necessitating efficient waste management.

Reductive Amination of Ketones

An alternative route involves reductive amination of 2,3-dimethylbutan-2-one:

Reaction Protocol :

-

Imine Formation : The ketone reacts with ammonia in methanol under reflux.

-

Reduction : Sodium cyanoborohydride reduces the imine to the amine.

-

Nitrile Introduction : The amine undergoes cyanation using trimethylsilyl cyanide (TMSCN) in dichloromethane.

Conditions :

-

Catalyst : Titanium tetraisopropoxide (for imine stabilization)

-

Temperature : 25°C (imine formation), 0°C (reduction)

Advantages :

-

Avoids hazardous cyanide salts.

-

Compatible with moisture-sensitive reagents.

Enantiomeric Resolution Using D-(-)-Tartaric Acid

The racemic nitrile is resolved into its (2S)-enantiomer via diastereomeric salt formation with D-(-)-tartaric acid. This process leverages the differential solubility of the diastereomers in polar solvents.

Diastereomeric Salt Formation

Procedure :

-

Mixing : Racemic 2-amino-2,3-dimethylbutanenitrile is combined with equimolar D-(-)-tartaric acid in ethanol.

-

Crystallization : The mixture is heated to 60°C, filtered, and slowly cooled to 4°C to induce crystallization.

-

Isolation : The precipitated (2S)-enantiomer-tartrate salt is collected via vacuum filtration.

Optimized Parameters :

Industrial-Scale Fractional Crystallization

Large-scale resolution employs continuous flow crystallizers to enhance efficiency:

-

Residence Time : 4–6 hours

-

Purity Control : In-line HPLC monitors enantiomeric excess (ee) during crystallization.

-

Solvent Recovery : >90% ethanol is recycled via distillation.

Characterization and Quality Control

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) :

-

Column : Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase : n-Hexane/isopropanol (80:20 v/v) + 0.1% trifluoroacetic acid

-

Retention Times : (2S)-enantiomer: 12.3 min; (2R)-enantiomer: 14.7 min.

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, D₂O) : δ 1.25 (s, 6H, CH₃), 1.98 (q, 2H, CH₂), 3.45 (s, 1H, NH₂).

-

¹³C NMR : δ 22.4 (CH₃), 35.1 (CH₂), 64.8 (C-N), 118.5 (CN).

Purity Assessment

Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (<0.1% weight loss below 150°C).

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 54.73 | 54.68 |

| H | 7.69 | 7.72 |

| N | 10.69 | 10.65 |

Industrial Production Workflows

Batch Process Optimization

Key Parameters :

-

Reactor Type : Jacketed glass-lined steel reactor

-

Cycle Time : 48 hours (including crystallization and drying)

-

Output : 50–100 kg/batch

Emerging Methodologies

Enzymatic Resolution

Recent advances explore nitrile-converting enzymes for kinetic resolution:

Flow Chemistry Approaches

Microreactor systems enable rapid mixing and temperature control:

-

Residence Time : 10 minutes (vs. 48 hours in batch)

-

Yield Improvement : 12–15% higher due to reduced side reactions.

Q & A

Q. How do solvent effects influence the crystallization of (2S)-2-amino-2,3-dimethylbutanenitrile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.